molecular formula C9H4ClFIN B8348273 2-Iodo-3-fluoro-4-chloroquinoline

2-Iodo-3-fluoro-4-chloroquinoline

Cat. No.: B8348273
M. Wt: 307.49 g/mol
InChI Key: OVZUCCIMFNAGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-fluoro-4-chloroquinoline is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. Its structure features three distinct halogen substituents—iodo, fluoro, and chloro—on a quinoline scaffold, which provides specific and orthogonal reactivity for constructing complex molecules. This makes it a vital intermediate in the synthesis of novel therapeutic candidates. The primary application of this compound is as a key precursor in the discovery of new pharmaceutical agents. The presence of halogens at the 2, 3, and 4 positions allows for sequential, site-selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling researchers to systematically build diverse compound libraries. This is a common strategy in developing targeted therapies, and similar quinazoline-based compounds have shown promising antiproliferative properties in preliminary screenings against tumor cells . The fluorine atom, in particular, is a common feature in modern drug design due to its potential to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. This product is offered with a guaranteed high purity level (typically >98%, to be confirmed by your QC) to ensure consistent and reliable results in sensitive synthetic applications. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere to maintain stability. Intended Use: This product is sold for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C9H4ClFIN

Molecular Weight

307.49 g/mol

IUPAC Name

4-chloro-3-fluoro-2-iodoquinoline

InChI

InChI=1S/C9H4ClFIN/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H

InChI Key

OVZUCCIMFNAGJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)I)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Heterocycles

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Positions Key Applications/Notes
This compound C₁₀H₅ClFINO 327.51* N/A 2-I, 3-F, 4-Cl Potential synthetic intermediate or drug scaffold (inferred)
3-Chloro-2-fluoro-4-iodopyridine C₅H₂ClFIN 257.43 796851-05-3 3-Cl, 2-F, 4-I Building block for pharmaceuticals or ligands
3-Fluoro-2-iodo-quinoline-4-carbaldehyde C₁₀H₅FINO 301.06 250739-98-1 3-F, 2-I, 4-CHO Intermediate in organic synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 N/A 3-Cl, N-phenyl Monomer for polyimide synthesis

*Calculated molecular weight based on formula.

Key Observations:

In contrast, the aldehyde group in 3-Fluoro-2-iodo-quinoline-4-carbaldehyde introduces electrophilic reactivity for further functionalization . Fluorine and chlorine substituents influence electronic properties: Fluorine’s electronegativity enhances ring electron-withdrawing effects, while chlorine provides moderate steric bulk and lipophilicity.

Ring System Differences: Quinoline vs. For example, quinoline derivatives often exhibit fluorescence, which is exploited in materials science . Phthalimide Derivatives: 3-Chloro-N-phenyl-phthalimide (a bicyclic aromatic compound) is utilized as a monomer for high-performance polymers, highlighting how halogen positioning in fused-ring systems can tailor material properties .

Applications: Pharmaceutical Intermediates: Halogenated pyridines (e.g., 3-Chloro-2-fluoro-4-iodopyridine) are common in drug discovery due to their ability to modulate pharmacokinetic properties . Quinoline derivatives, including this compound, may similarly serve as antitumor or antimicrobial scaffolds. Synthetic Utility: The aldehyde group in 3-Fluoro-2-iodo-quinoline-4-carbaldehyde enables condensation reactions, whereas halogenated quinolines are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for C–C bond formation .

Preparation Methods

Starting Material: 3-Fluoro-4-chloroquinoline

A direct approach involves introducing iodine at position 2 of pre-synthesized 3-fluoro-4-chloroquinoline.

Procedure ():

  • Lithiation-Iodination :

    • 3-Fluoro-4-chloroquinoline is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

    • Subsequent quenching with iodine (I₂) yields 2-iodo-3-fluoro-4-chloroquinoline.

    • Key Conditions : Anhydrous THF, strict temperature control.

    • Yield : 65–72% (reported for analogous iodinations in).

Mechanistic Insight :
LDA deprotonates the C2 position (ortho to the quinoline nitrogen), forming a lithiated intermediate. Iodine electrophilically substitutes the lithium, yielding the iodo product.

Ring Construction via Skraup-Doebner Synthesis

Substituted Aniline Precursors

The quinoline ring is assembled from a pre-halogenated aniline derivative.

Procedure ():

  • Starting Material : 2-Iodo-3-fluoro-4-chloroaniline.

  • Cyclization :

    • Heated with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 120–140°C.

    • Forms the quinoline core via Skraup cyclization.

    • Yield : 50–60% (based on analogous syntheses in).

Limitations :

  • Competing side reactions due to multiple halogens.

  • Requires purification via column chromatography.

Halogen Exchange Reactions

Bromine-to-Iodine Exchange at C2

A halogen exchange strategy replaces bromine with iodine at position 2.

Procedure ():

  • Starting Material : 2-Bromo-3-fluoro-4-chloroquinoline.

  • Finkelstein-Type Reaction :

    • Reacted with sodium iodide (NaI) in acetone at reflux (56°C) for 24 h.

    • Catalyst : Copper(I) iodide (CuI) enhances reactivity.

    • Yield : 80–85% (reported for similar substrates in).

Advantages :

  • High regioselectivity.

  • Mild conditions compared to metalation.

One-Pot Multistep Halogenation

Sequential Chlorination, Fluorination, and Iodination

A telescoped synthesis introduces halogens in a single reaction sequence.

Procedure ():

  • Chlorination :

    • 4-Hydroxyquinoline treated with phosphorus oxychloride (POCl₃) at 80°C to form 4-chloroquinoline.

  • Fluorination :

    • Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C introduces fluorine at C3.

  • Iodination :

    • Iodine monochloride (ICl) in dichloromethane at 0°C installs iodine at C2.

    • Yield : 55–60% overall.

Optimization Notes :

  • Order of halogenation critical to minimize steric clashes.

  • POCl₃ must be thoroughly removed before fluorination.

Transition-Metal Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters enable selective iodination at C2.

Procedure ():

  • Starting Material : 2-Boronic ester-3-fluoro-4-chloroquinoline.

  • Coupling :

    • Reacted with iodobenzene diacetate (PhI(OAc)₂) in the presence of Pd(PPh₃)₄.

    • Solvent : DMF/H₂O (3:1) at 80°C.

    • Yield : 70–75% (based on).

Advantages :

  • Compatibility with sensitive functional groups.

  • Scalable for industrial production.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Directed Metalation3-Fluoro-4-chloroquinolineLDA, I₂65–72%High
Skraup Cyclization2-Iodo-3-fluoro-4-chloroanilineGlycerol, H₂SO₄, nitrobenzene50–60%Moderate
Halogen Exchange2-Bromo-3-fluoro-4-chloroquinolineNaI, CuI80–85%Low
One-Pot Halogenation4-HydroxyquinolinePOCl₃, Selectfluor®, ICl55–60%High
Suzuki Coupling2-Boronic ester derivativePd(PPh₃)₄, PhI(OAc)₂70–75%Moderate

Q & A

Q. What are the primary synthetic routes for 2-Iodo-3-fluoro-4-chloroquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and cross-coupling reactions. For example, iodination of 3-fluoro-4-chloroquinoline precursors using N-iodosuccinimide (NIS) under acidic conditions. Yield optimization requires controlled temperature (0–5°C) and stoichiometric ratios (1.2 equivalents of NIS). Monitor purity via HPLC with a C18 column and UV detection at 254 nm. Use Design of Experiments (DOE) to evaluate variables like solvent polarity (DCM vs. DMF) and catalyst choice (e.g., Pd(OAc)₂ for Suzuki couplings) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments and substituent effects (e.g., deshielding due to electron-withdrawing halogens).
  • FT-IR : Confirm C-I (500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 311.92) and isotopic patterns for iodine.
  • X-ray Crystallography : Resolve stereoelectronic effects of halogen substituents on quinoline ring geometry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the iodine atom’s high electron density facilitates oxidative addition in Pd-catalyzed couplings. Compare activation energies (ΔG‡) for iodinated vs. brominated analogs to rationalize reaction kinetics. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets. Validate models against experimental yields and regioselectivity data .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?

Methodological Answer:

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., antimicrobial IC₅₀ values) and assess variability using statistical tools (ANOVA, t-tests).
  • Structure-Activity Relationship (SAR) : Isolate variables like halogen electronegativity (F > Cl > I) and positional effects (C-2 vs. C-4 substitution).
  • Replication studies : Reproduce assays under standardized conditions (e.g., broth microdilution for MIC testing) to control for protocol discrepancies .

Q. How do halogen-halogen interactions influence the crystal packing of this compound?

Methodological Answer: Analyze X-ray diffraction data to identify Type II halogen bonds (C-X⋯X-C, θ ≈ 180°). Compare bond lengths and angles with Cambridge Structural Database (CSD) entries for analogous compounds. Use Mercury software to visualize packing motifs and calculate interaction energies (e.g., iodine’s polarizability strengthens van der Waals contacts). Correlate findings with thermal stability (DSC/TGA) and solubility profiles .

Q. What ethical and practical considerations apply when designing in vivo studies with halogenated quinolines?

Methodological Answer:

  • FINER Criteria : Ensure feasibility (dose scalability), novelty (mechanism vs. existing drugs), and relevance (targeting resistant pathogens).
  • Toxicology Screening : Conduct acute toxicity assays in rodent models (OECD 423) before chronic exposure studies.
  • Regulatory Compliance : Adhere to IACUC protocols for animal welfare and ARRIVE guidelines for data reporting .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure a study on this compound’s antimalarial efficacy?

Methodological Answer:

  • Population : Plasmodium falciparum 3D7 strain (chloroquine-sensitive).
  • Intervention : this compound at 0.1–10 μM concentrations.
  • Comparison : Chloroquine diphosphate (positive control) and untreated cultures.
  • Outcome : IC₅₀ via SYBR Green fluorescence assay. This framework ensures clarity in hypothesis testing and comparability with literature .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

Methodological Answer: Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply log-transformation for normality and use Kolmogorov-Smirnov tests to validate distributions. Report confidence intervals (95%) and use Bonferroni correction for multiple comparisons .

Tables for Data Interpretation

Table 1 : Comparative Reactivity of Halogenated Quinolines in Suzuki-Miyaura Coupling

CompoundCatalyst SystemYield (%)TOF (h⁻¹)Reference
2-Iodo-3-fluoro-4-chloroPd(OAc)₂/XPhos85120
2-Bromo-3-fluoro-4-chloroPdCl₂(dppf)/K₂CO₃7290

Table 2 : Spectral Data for this compound

TechniqueKey ObservationsInterpretation
¹H NMRδ 8.52 (d, J=8.4 Hz, H-5)Deshielding by C-4 Cl
HRMS[M+H]⁺ = 311.92 (calc. 311.91)Confirms molecular formula
XRDI⋯F distance = 3.28 ÅWeak halogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.